1,1,1-Trifluorohexane

Vue d'ensemble

Description

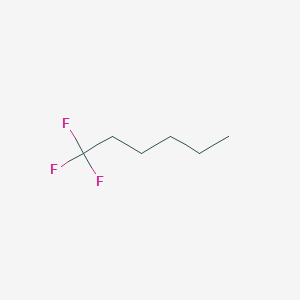

1,1,1-Trifluorohexane (C₆H₁₁F₃) is a fluorinated alkane characterized by three fluorine atoms substituted at the terminal carbon (C1) of a six-carbon chain. This substitution imparts unique physicochemical properties, including increased polarity and thermal stability compared to non-fluorinated alkanes. The fluorine atoms induce strong electronegativity at the C1 position, influencing reactivity and intermolecular interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohexane can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides with alkenes. This reaction proceeds under mild conditions with high efficiency and excellent functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves the fluorination of hexane using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions are carefully controlled to ensure selective fluorination at the desired position.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,1-Trifluorohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of trifluorohexanol or trifluorohexanoic acid.

Reduction: Formation of hexane or other hydrocarbons.

Substitution: Formation of various substituted hexanes depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Solvent and Reagent:

TFH is widely utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds without participating in the reactions. It is particularly valuable in reactions involving sensitive functional groups that may be affected by more reactive solvents.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed Heck-type reactions, 1,1,1-trifluorohexane has been shown to facilitate the formation of trifluoromethylated alkyl radicals, which are crucial intermediates in various organic transformations. The use of TFH in these reactions has demonstrated improved yields compared to traditional solvents .

Pharmaceutical Applications

Antimicrobial Agents:

Research indicates that derivatives of this compound are being investigated for their potential as antimicrobial agents. Specifically, compounds synthesized from TFH have shown promising activity against Gram-positive bacteria due to their enhanced cellular penetration and binding capabilities .

Case Study: Quinoxaline Derivatives

In one study, novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides were synthesized using this compound-2,4-dione as a precursor. These derivatives exhibited significant antibacterial properties and were evaluated against various pathogenic strains .

| Compound Type | Activity Against | Reference |

|---|---|---|

| 2-Acyl-3-trifluoromethylquinoxaline | Gram-positive bacteria | |

| Quinoxaline derivatives | Pathogenic fungi |

Environmental and Safety Considerations

While this compound is useful in various applications, its environmental impact must be considered. Fluorinated compounds can persist in the environment and contribute to greenhouse gas effects. Therefore, research into safer alternatives or methods for degradation is ongoing.

Mécanisme D'action

The mechanism of action of 1,1,1-Trifluorohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The pathways involved often include radical intermediates and single electron transfer processes .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key properties of 1,1,1-trifluorohexane and its analogs:

Key Observations :

- Boiling Points : The diketone derivative (this compound-2,4-dione) exhibits a significantly higher boiling point (144.1°C) due to hydrogen bonding from carbonyl groups, compared to the estimated ~90–100°C for this compound .

- Density : Fluorine substitution increases density; this compound-2,4-dione has a density of 1.216 g/cm³, higher than typical alkanes (~0.7 g/cm³) .

- Reactivity : The iodo analog (3-Iodo-1,1,1-trifluorohexane) is prone to nucleophilic substitution (e.g., SN2 reactions) due to the iodide leaving group, whereas this compound is more inert .

This compound-2,4-dione

- Reactivity : The diketone structure enables participation in nucleophilic additions, cyclocondensations, and coordination chemistry (e.g., ligand synthesis for transition metals) .

- Applications: Used as a precursor in pharmaceuticals (e.g., quinoxaline derivatives) and agrochemicals .

3-Iodo-1,1,1-trifluorohexane

- Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) and alkylation processes .

- Applications: Potential building block in organofluorine synthesis and materials science.

1,3,5-Trifluorohexane

- Reactivity : Distributed fluorine atoms create a unique dipole moment, influencing solubility and interactions in polymer matrices .

- Applications : Studied in computational models (QM/MM) for charge transfer effects in force field development .

Isoflurane (Structural Analog)

Stability and Industrial Relevance

- Thermal Stability : Trifluorinated compounds generally exhibit enhanced thermal stability due to strong C–F bonds. For example, this compound-2,4-dione is stable under standard storage conditions .

- Industrial Use : Fluorinated alkanes are employed as refrigerants, solvents, and intermediates. The diketone derivative is classified under HS Code 2914700090 for halogenated ketones, indicating its trade relevance .

Activité Biologique

1,1,1-Trifluorohexane (TFH) is a fluorinated hydrocarbon that has garnered interest for its unique chemical properties and potential biological activities. As a compound with three fluorine atoms attached to a hexane backbone, TFH exhibits distinct physicochemical characteristics that can influence its interactions with biological systems. This article aims to explore the biological activity of TFH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

TFH is characterized by its trifluoromethyl group, which significantly alters its lipophilicity and reactivity compared to non-fluorinated hydrocarbons. The presence of fluorine atoms enhances the compound's stability and may contribute to its biological interactions. The molecular formula for TFH is C6H11F3, and it has a molecular weight of approximately 150.15 g/mol.

Mechanisms of Biological Activity

The biological activity of TFH can be attributed to several factors:

- Electrostatic Interactions : The electronegative fluorine atoms create a dipole moment that can interact with biological macromolecules, potentially influencing protein folding and enzyme activity .

- Hydrophobic Effects : The hydrophobic nature of TFH allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .

- Reactivity with Biomolecules : TFH has been shown to engage in reactions with various biomolecules, which may lead to alterations in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to TFH. For instance, derivatives such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated significant antibacterial activity against Gram-positive bacteria, including Mycobacterium species . The introduction of trifluoromethyl groups in these compounds enhances their binding affinity to cellular targets.

Case Studies

Several research studies have investigated the biological activity of TFH and its derivatives:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of quinoxaline derivatives containing trifluoromethyl groups. These compounds showed high antibacterial properties against various pathogens, suggesting that the trifluoromethyl group enhances their therapeutic potential .

- Toxicological Assessments : Research on fluorinated compounds has raised concerns about their toxicity and environmental impact. Per- and polyfluoroalkyl substances (PFASs), including TFH derivatives, are known for their persistence in the environment and potential adverse effects on human health . Studies have indicated that exposure to these substances may disrupt endocrine functions and contribute to various health issues.

- Protein Engineering Applications : The unique properties of fluorinated amino acids have been explored for protein engineering applications. Fluorinated compounds like TFH can be utilized to modify protein structures and functions, potentially leading to novel therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H11F3 |

| Molecular Weight | 150.15 g/mol |

| Boiling Point | 56 °C |

| Density | 1.5 g/cm³ |

| Biological Activity | Effect |

|---|---|

| Antibacterial Activity | Significant against Gram-positive bacteria |

| Toxicity | Concerns regarding PFAS exposure |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1,1-Trifluorohexane in laboratory settings, and what reaction conditions are critical for high yield?

- Methodological Answer: this compound is typically synthesized via trifluoromethylation of hexane derivatives. A common approach involves using trifluoromethyl iodide (CF₃I) as the fluorinating agent with a strong base like sodium hydride (NaH) to deprotonate the substrate. The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C . Alternative routes may employ trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to introduce the CF₃ group . Key factors for yield optimization include precise stoichiometry, inert atmosphere, and post-reaction purification via fractional distillation.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer: Post-synthesis characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm the trifluoromethyl group's presence and position. Gas chromatography-mass spectrometry (GC-MS) is used to assess purity, while boiling point analysis and density measurements validate physical properties . For advanced confirmation, X-ray crystallography may be employed if crystalline derivatives are synthesized .

Advanced Research Questions

Q. What strategies minimize byproducts during the trifluoromethylation step in this compound synthesis?

- Methodological Answer: Byproduct formation (e.g., over-fluorination or isomerization) can be mitigated by:

- Using slow addition of trifluoromethylating agents to control reaction exothermicity.

- Employing Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance regioselectivity.

- Optimizing solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates .

Post-reaction quenching with aqueous NH₄Cl and rigorous column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating the target compound .

Q. How do conformational studies using NMR inform the reactivity of this compound in organic reactions?

- Methodological Answer: Conformational analysis via ¹H-¹H NOESY and ¹⁹F NMR reveals the spatial arrangement of the CF₃ group relative to the hexane backbone. For example, axial vs. equatorial positioning of the trifluoromethyl group in chair conformations (if cyclic analogs exist) impacts steric hindrance and electrophilic susceptibility. These insights guide solvent selection (e.g., polar aprotic solvents stabilize dipole interactions) and predict regioselectivity in substitution or elimination reactions .

Q. Addressing contradictions in reported physical properties of this compound: What methodological factors should be scrutinized?

- Methodological Answer: Discrepancies in boiling points, solubility, or stability often arise from:

- Purity issues : Trace solvents or unreacted precursors alter measurements. Validate via GC-MS or elemental analysis.

- Analytical calibration : Ensure NMR spectrometers are referenced to internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

- Environmental controls : Humidity and oxygen levels during synthesis/storage can degrade fluorinated compounds . Replicate experiments under inert atmospheres and report detailed protocols to resolve contradictions.

Propriétés

IUPAC Name |

1,1,1-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOOHTZZDPJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556001 | |

| Record name | 1,1,1-Trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17337-12-1 | |

| Record name | 1,1,1-Trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.